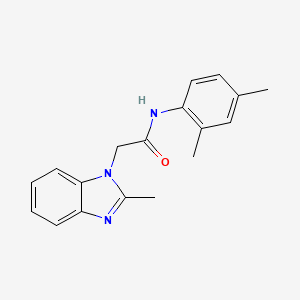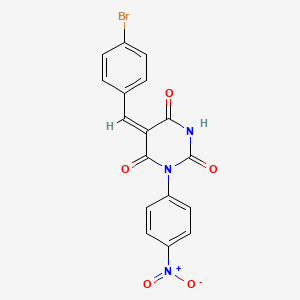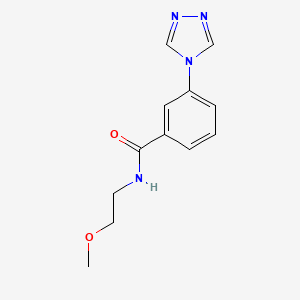![molecular formula C24H24N2O3S B5312545 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)
1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine, also known as PSB-603, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of signaling molecules that play a role in inflammation and pain. By inhibiting COX-2, 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine is its specificity for COX-2, which reduces the risk of side effects associated with non-specific COX inhibitors such as aspirin and ibuprofen. However, 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine. Another area of interest is the investigation of the potential therapeutic applications of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine in the treatment of neurodegenerative diseases and other conditions associated with inflammation and pain. Finally, the development of more effective methods for the delivery of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine may also be an area of future research.
Méthodes De Synthèse
The synthesis of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine involves the reaction of 4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine with phenyl magnesium bromide in the presence of a catalyst. The resulting compound is then purified through a series of steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related conditions such as arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
[4-(benzenesulfonylmethyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(26-17-15-25(16-18-26)22-7-3-1-4-8-22)21-13-11-20(12-14-21)19-30(28,29)23-9-5-2-6-10-23/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYXEUCTHACBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

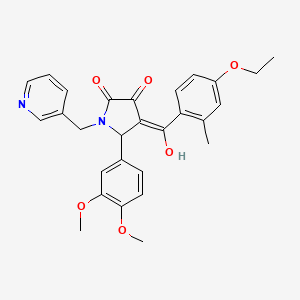
![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5312466.png)
![N-allyl-N'-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5312472.png)

![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)
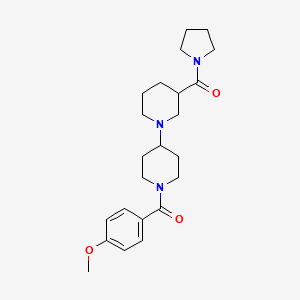
![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)
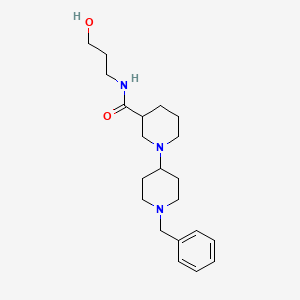
![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5312522.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)

